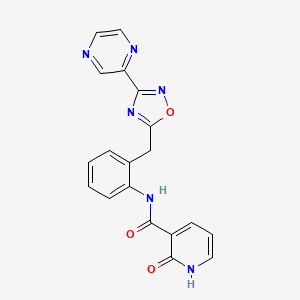

2-oxo-N-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-1,2-dihydropyridine-3-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-oxo-N-[2-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]-1H-pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N6O3/c26-18-13(5-3-7-22-18)19(27)23-14-6-2-1-4-12(14)10-16-24-17(25-28-16)15-11-20-8-9-21-15/h1-9,11H,10H2,(H,22,26)(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKBFZVUWCBSDPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC2=NC(=NO2)C3=NC=CN=C3)NC(=O)C4=CC=CNC4=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-oxo-N-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-1,2-dihydropyridine-3-carboxamide is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article reviews its structural characteristics, synthesis methods, and notable biological activities based on diverse research findings.

Structural Characteristics

The molecular formula of the compound is with a molecular weight of 365.3 g/mol. It features a combination of a dihydropyridine moiety and an oxadiazole ring, which are known for their diverse biological activities.

Synthesis Methods

Various synthetic routes have been explored for the preparation of this compound and its derivatives. Common methods involve multi-step reactions that include cyclization and functional group modifications. The synthesis typically begins with the formation of the oxadiazole ring followed by the introduction of the dihydropyridine structure through condensation reactions with appropriate aldehydes or ketones.

Anticancer Activity

Research indicates that compounds containing the 1,2,4-oxadiazole scaffold exhibit significant anticancer properties. A study highlighted that derivatives of 1,2,4-oxadiazoles showed inhibitory effects against various cancer cell lines with IC50 values ranging from 92.4 µM to lower levels depending on structural modifications . The compound under discussion may share similar mechanisms due to its structural components.

Antimicrobial Activity

The antimicrobial potential of oxadiazole derivatives has been extensively documented. Compounds with the oxadiazole ring have shown effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli, with some derivatives displaying MIC values as low as 4–8 µM against resistant strains of Mycobacterium tuberculosis . The incorporation of pyrazine and dihydropyridine moieties may enhance this activity through synergistic effects.

Anti-inflammatory and Analgesic Properties

Several studies have reported that oxadiazole derivatives possess anti-inflammatory and analgesic activities. These compounds inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenases (COX). The presence of the dihydropyridine structure may also contribute to these effects by modulating receptor interactions .

Case Studies and Research Findings

A notable case study involved the synthesis and evaluation of various 1,2,4-oxadiazole derivatives that were tested for their biological activities. The most promising compounds exhibited potent anticancer effects across multiple cell lines, suggesting a potential pathway for drug development in oncology .

Another research effort focused on the antimicrobial properties of similar compounds where molecular docking studies demonstrated strong binding affinities to bacterial target proteins, further substantiating their potential as therapeutic agents against resistant microbial strains .

Summary Table of Biological Activities

Scientific Research Applications

The compound 2-oxo-N-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-1,2-dihydropyridine-3-carboxamide is a complex organic molecule that has garnered interest in various scientific fields due to its potential applications in medicinal chemistry and pharmacology. This article explores its applications, focusing on its biological activities, synthetic methodologies, and relevant case studies.

Molecular Formula

The molecular formula of this compound is .

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties by targeting key cellular pathways involved in tumor growth and metastasis. The oxadiazole and pyrazine components are particularly noted for their ability to inhibit cancer cell proliferation.

Case Study: Inhibition of Tumor Growth

A study demonstrated that derivatives of oxadiazole effectively inhibited the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The specific mechanism involves the modulation of signaling pathways such as PI3K/Akt and MAPK, which are crucial for cancer cell survival.

Antimicrobial Properties

Compounds containing oxadiazole rings have shown promising results against a range of bacterial strains. The presence of the pyrazine ring enhances the compound's ability to penetrate bacterial membranes, thereby increasing its efficacy.

Case Study: Antibacterial Efficacy

In vitro tests revealed that the compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics, suggesting its potential as a new antimicrobial agent .

Neuroprotective Effects

Emerging research suggests that this compound may offer neuroprotective benefits, potentially useful in treating neurodegenerative diseases.

Case Study: Neuroprotection in Animal Models

Experiments conducted on animal models indicated that administration of the compound resulted in improved cognitive function and reduced neuronal death in models of Alzheimer's disease. This effect is hypothesized to be due to its ability to modulate oxidative stress and inflammation .

Synthetic Methodologies

The synthesis of This compound involves multiple steps:

- Formation of the Dihydropyridine Core : Typically achieved through a condensation reaction involving appropriate aldehydes and amines.

- Synthesis of the Oxadiazole Ring : This can be accomplished via cyclization reactions using hydrazine derivatives.

- Final Coupling Reaction : The final step involves coupling the pyrazine derivative with the synthesized oxadiazole to form the target compound.

Reaction Conditions

Common reagents include:

- Condensing agents such as EDCI or DCC for coupling reactions.

- Solvents like DMF or DMSO for facilitating reactions at elevated temperatures.

Chemical Reactions Analysis

Key Reaction Steps and Mechanisms

Characterization Methods

Reactivity and Stability

-

Nucleophilic Substitution : The oxadiazole ring undergoes substitution reactions at the 5-position due to electron-deficient aromaticity .

-

Hydrolysis : The amide bond is susceptible to hydrolysis under acidic or basic conditions, forming carboxylic acid derivatives.

-

Thermal Stability : The compound exhibits moderate stability under standard conditions but may degrade at high temperatures due to the chromene core.

Q & A

Q. What are the common synthetic strategies for preparing 2-oxo-N-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-1,2-dihydropyridine-3-carboxamide?

- Methodological Answer : The synthesis typically involves multi-step protocols:

- Step 1 : Formation of the 1,2,4-oxadiazole ring via cyclization of amidoximes with activated carboxylic acid derivatives (e.g., using CDI or DCC as coupling agents).

- Step 2 : Introduction of the pyrazine moiety via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination .

- Step 3 : Assembly of the dihydropyridine core through cyclocondensation of β-ketoamides with aldehydes or via reductive cyclization of nitroarenes using formic acid derivatives as CO surrogates .

- Key Considerations : Purification via column chromatography and characterization by /-NMR and HRMS are critical for verifying intermediate structures.

Q. How is the structural integrity of this compound validated in academic research?

- Methodological Answer :

- X-ray Crystallography : Used to resolve 3D molecular geometry and confirm regiochemistry of the oxadiazole and pyridine rings .

- Spectroscopic Techniques :

- -NMR to verify proton environments (e.g., dihydropyridine NH at δ 10–12 ppm).

- IR spectroscopy to confirm carbonyl stretches (C=O at ~1650–1750 cm) and oxadiazole C=N stretches (~1600 cm) .

- Mass Spectrometry : HRMS or ESI-MS to validate molecular weight and fragmentation patterns .

Q. What experimental approaches are used to assess solubility and formulation compatibility?

- Methodological Answer :

- Solubility Screening : Test in solvents (DMSO, ethanol, PBS) via UV-Vis spectroscopy or HPLC. Example

| Solvent | Solubility (mg/mL) |

|---|---|

| DMSO | >50 |

| PBS (pH 7.4) | <0.1 |

- Formulation Studies : Use surfactants (e.g., Tween-80) or cyclodextrin-based systems to enhance aqueous solubility for in vivo assays.

Q. What in vitro assays are recommended for preliminary pharmacological profiling?

- Methodological Answer :

- Enzyme Inhibition : Screen against target enzymes (e.g., kinases, proteases) using fluorescence-based or colorimetric assays (IC determination).

- Cellular Uptake : Use fluorescent tagging (e.g., BODIPY derivatives) to evaluate membrane permeability via flow cytometry .

- Cytotoxicity : MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) to assess baseline toxicity .

Q. How are computational tools applied to predict physicochemical properties?

- Methodological Answer :

- Software : Use SwissADME or Molinspiration to calculate logP, topological polar surface area (TPSA), and drug-likeness scores.

- Example Prediction :

| Property | Value |

|---|---|

| logP | 2.8 ± 0.3 |

| TPSA | 110 Ų |

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yield and scalability?

- Methodological Answer :

- Catalyst Optimization : Replace Pd(PPh) with air-stable Pd catalysts (e.g., XPhos Pd G3) to enhance cross-coupling efficiency .

- Flow Chemistry : Implement continuous flow reactors for high-throughput synthesis of intermediates (e.g., oxadiazole formation at elevated temperatures) .

- Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor reaction progress and minimize impurities.

Q. How do researchers resolve contradictions between in vitro activity and in vivo efficacy?

- Methodological Answer :

- Pharmacokinetic Studies : Conduct ADME profiling (e.g., plasma stability, microsomal clearance) to identify metabolic liabilities.

- Structural Modifications : Introduce electron-withdrawing groups (e.g., -CF) to the pyrazine ring to enhance metabolic stability without compromising target binding .

- Dosing Regimens : Adjust administration frequency based on half-life data from rodent PK studies.

Q. What mechanistic studies elucidate the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Simulate binding to active sites (e.g., kinase ATP pockets) to identify critical hydrogen bonds and hydrophobic interactions .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (K) and enthalpy changes during target engagement .

- Mutagenesis Studies : Validate key residues in the target protein via site-directed mutagenesis (e.g., alanine scanning).

Q. How are structure-activity relationship (SAR) studies designed for derivatives of this compound?

- Methodological Answer :

- Systematic Substitution : Modify the oxadiazole methyl group to halogens (-Cl, -Br) or aryl groups to assess steric/electronic effects .

- Biological Testing : Compare IC values across derivatives in enzyme and cell-based assays. Example SAR table:

| Derivative (R-group) | IC (nM) |

|---|---|

| -CH (parent) | 150 |

| -Cl | 85 |

| -Ph | 320 |

Q. What advanced analytical techniques address crystallinity and polymorphism challenges?

- Methodological Answer :

- Powder X-ray Diffraction (PXRD) : Characterize polymorphic forms and assess batch-to-batch consistency .

- Differential Scanning Calorimetry (DSC) : Measure melting points and detect amorphous content.

- Hot-Stage Microscopy : Visualize phase transitions under controlled temperature gradients .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.